2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine interacts with its target, the α1-AR, as an antagonist . It binds to these receptors, preventing the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine from activating them .
Biochemical Pathways
The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine have been studied using in silico docking and molecular dynamics simulations . These studies identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine’s action primarily involve the inhibition of α1-ARs. This inhibition can potentially alter the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Action Environment
These changes can form pharmacologically active metabolites , suggesting that metabolic factors could influence the compound’s action.
Preparation Methods
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a ligand in the study of alpha1-adrenergic receptors.
Biology: The compound is investigated for its potential effects on neurological conditions.
Medicine: Research includes its potential therapeutic applications in treating conditions like cardiac hypertrophy, hypertension, and depression.
Industry: It may be used in the development of new pharmaceuticals
Comparison with Similar Compounds
Similar compounds include trazodone, naftopidil, and urapidil, which are also arylpiperazine-based alpha1-adrenergic receptor antagonists. Compared to these compounds, 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine exhibits unique binding affinities and pharmacokinetic profiles, making it a promising candidate for further research .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-15(2,12-16)18-10-8-17(9-11-18)13-6-4-5-7-14(13)19-3/h4-7H,8-12,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABYBPODRULLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCN(CC1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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